
5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- is a complex organic compound with a molecular formula of C17H20N2O4 and a molecular weight of 316.3517 . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- involves several steps. One common method includes the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized to achieve a high yield of over 90%. Industrial production methods may involve similar catalytic hydrogenation processes, but on a larger scale with more stringent control over reaction parameters to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological targets, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- can be compared with other pyrimidine derivatives such as:
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has similar structural features but lacks the propoxybenzyl group, which may result in different biological activities.
Pyrimido[4,5-d]pyrimidine: Another class of pyrimidine derivatives with bicyclic structures, known for their biological significance and applications in medicinal chemistry.
The uniqueness of 5-Pyrimidineacetic acid, 6-hydroxy-4-methyl-2-(4-propoxybenzyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64677-96-9 |
|---|---|
Formule moléculaire |
C17H20N2O4 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
2-[4-methyl-6-oxo-2-[(4-propoxyphenyl)methyl]-1H-pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4/c1-3-8-23-13-6-4-12(5-7-13)9-15-18-11(2)14(10-16(20)21)17(22)19-15/h4-7H,3,8-10H2,1-2H3,(H,20,21)(H,18,19,22) |
Clé InChI |
PVUMFRXHYJUCIN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


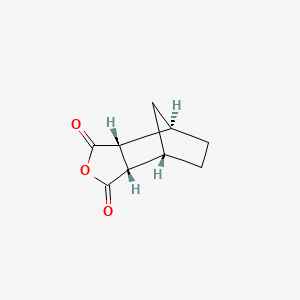

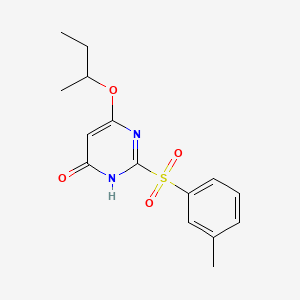
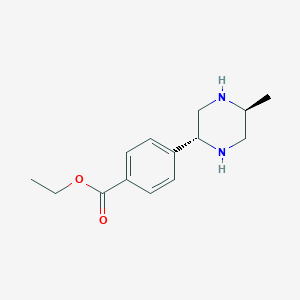

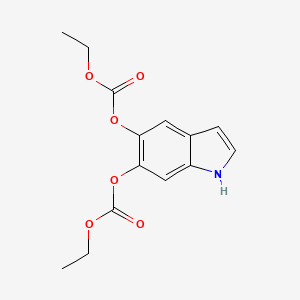
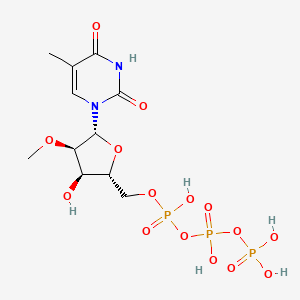
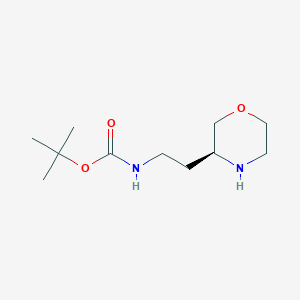
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)

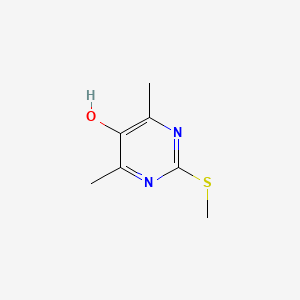
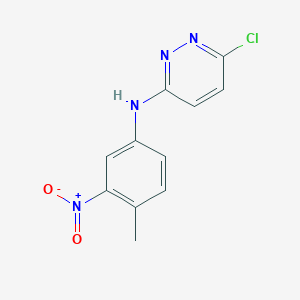
![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
